molecular formula C15H18N4S B11768550 4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11768550
M. Wt: 286.4 g/mol
InChI Key: COKDYECHRNXODZ-UHFFFAOYSA-N
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Description

4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of cyclohexene, pyridine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene and pyridine derivatives, followed by their coupling with a triazole precursor. Common reagents used in these reactions include organometallic catalysts, reducing agents, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.

    Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol shares similarities with other triazole derivatives, such as 1,2,4-triazole-3-thiol and its substituted analogs.
  • Compounds like this compound are also related to pyridine derivatives and cyclohexene-containing molecules.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

4-[2-(cyclohexen-1-yl)ethyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H18N4S/c20-15-18-17-14(13-6-9-16-10-7-13)19(15)11-8-12-4-2-1-3-5-12/h4,6-7,9-10H,1-3,5,8,11H2,(H,18,20)

InChI Key

COKDYECHRNXODZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2C(=NNC2=S)C3=CC=NC=C3

Origin of Product

United States

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